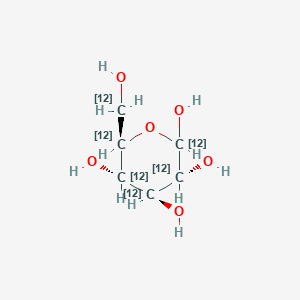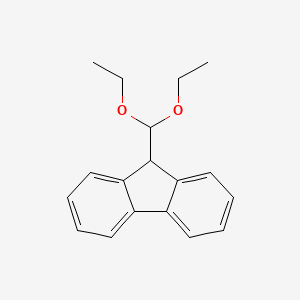
diacetyloxyindiganyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetyloxyindiganyl acetate can be synthesized through several methods. One common method involves reacting indium with acetic acid. The reaction typically requires a controlled environment to ensure the purity and stability of the product. The reaction can be represented as follows: [ \text{In} + 3 \text{CH}_3\text{COOH} \rightarrow \text{In}(\text{OOCCH}_3)_3 + 3 \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced in bulk volumes. The process involves the use of high-purity indium and acetic acid, with the reaction carried out in specialized reactors to maintain the desired conditions. The product is then purified and packaged in glass ampules, bottles, or metal ampules to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Diacetyloxyindiganyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to elemental indium.
Substitution: It can undergo substitution reactions with other acetates or similar compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include indium oxide, elemental indium, and various substituted acetates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diacetyloxyindiganyl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of high-purity indium oxide, which is used in electronics and other advanced materials
Mecanismo De Acción
The mechanism by which diacetyloxyindiganyl acetate exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of indium ions, which can participate in various catalytic and redox processes. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diacetyloxyindiganyl acetate include:
- Indium (III) chloride
- Indium (III) nitrate
- Indium (III) acetylacetonate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a precursor for other indium compounds and its use in various catalytic processes highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C6H9InO6 |
|---|---|
Peso molecular |
291.95 g/mol |
Nombre IUPAC |
diacetyloxyindiganyl acetate |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clave InChI |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)O[In](OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)








